molecular formula C12H9BrFN5O B14786864 2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one

2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B14786864
M. Wt: 338.14 g/mol
InChI Key: APJLYGNABKPBCT-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, an amino group at the 2nd position, and a 4-fluorophenylmethyl group at the 9th position. The purine structure is a fundamental component of many biologically significant molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- typically involves multi-step organic reactionsThe amino group is usually introduced via an amination reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and structural integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or amino positions .

Scientific Research Applications

6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting various biochemical pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrFN5O

Molecular Weight

338.14 g/mol

IUPAC Name

2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H9BrFN5O/c13-11-16-8-9(17-12(15)18-10(8)20)19(11)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H3,15,17,18,20)

InChI Key

APJLYGNABKPBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2Br)F

Origin of Product

United States

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